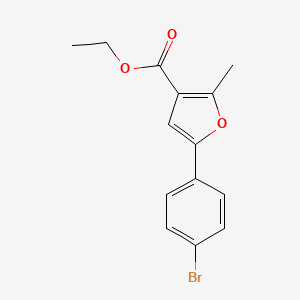
Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromophenyl group attached to a furan ring, which is further substituted with an ethyl ester and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate typically involves the following steps:
Furan Ring Formation: The furan ring can be constructed through cyclization reactions involving suitable precursors such as diketones or ketoesters.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under radical conditions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Substituted Furans: Formed through substitution reactions.
Furanones and Tetrahydrofurans: Resulting from oxidation and reduction reactions.
Applications De Recherche Scientifique
Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl group can enhance binding affinity through halogen bonding, while the furan ring can participate in π-π stacking interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate: Similar structure with a chlorine atom instead of bromine.
Ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate: Contains a fluorine atom in place of bromine.
Uniqueness
Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom can participate in halogen bonding, which is not possible with chlorine or fluorine .
Propriétés
Numéro CAS |
111787-85-0 |
|---|---|
Formule moléculaire |
C14H13BrO3 |
Poids moléculaire |
309.15 g/mol |
Nom IUPAC |
ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C14H13BrO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 |
Clé InChI |
PJGMNNJKJBAOTD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


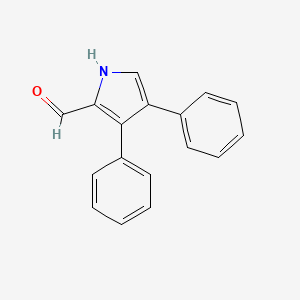
![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)

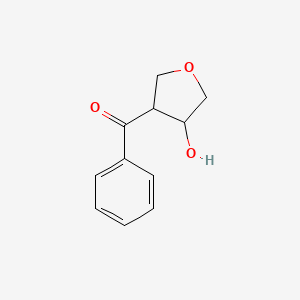
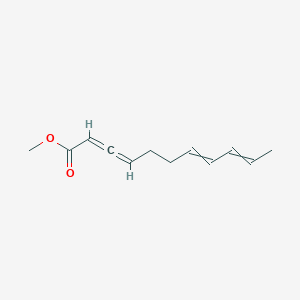
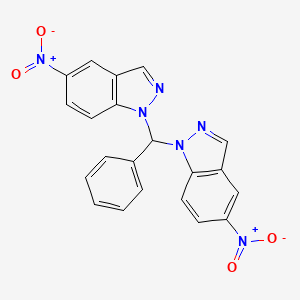
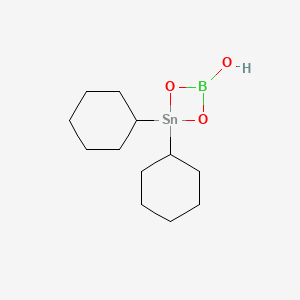
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
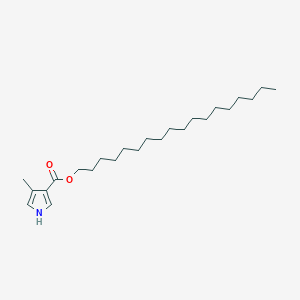
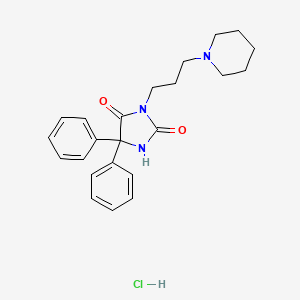

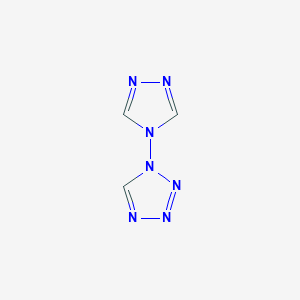
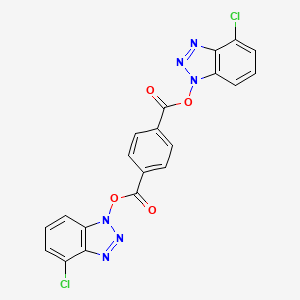
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
